molecular formula C13H20O3 B8772883 methyl 3-oxospiro[5.5]undecane-2-carboxylate

methyl 3-oxospiro[5.5]undecane-2-carboxylate

Cat. No.: B8772883
M. Wt: 224.30 g/mol
InChI Key: WMYJRRVZEKWYPR-UHFFFAOYSA-N
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Description

methyl 3-oxospiro[55]undecane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[55]undecane core, which consists of two fused five-membered rings sharing a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxospiro[5.5]undecane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with a suitable esterifying agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-oxospiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 3-oxospiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-oxospiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.

    1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.

Uniqueness

methyl 3-oxospiro[5.5]undecane-2-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 3-oxospiro[5.5]undecane-4-carboxylate

InChI

InChI=1S/C13H20O3/c1-16-12(15)10-9-13(8-5-11(10)14)6-3-2-4-7-13/h10H,2-9H2,1H3

InChI Key

WMYJRRVZEKWYPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCCCC2)CCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl carbonate (17.9 g) in tetrahydrofuran (130 mL) were added 60% sodium hydride (9.9 g) and potassium tert-butoxide (0.14 g). To the mixture was added a solution of spiro[5.5]undecan-3-one (20.6 g) obtained in the same manner as in Step 2 in tetrahydrofuran (120 mL) at 85° C. over 2 hours, followed by stirring the reaction mixture at 85° C. for 1.5 hours. After cooling down to room temperature and adding 15% aqueous acetic acid solution (94.2 mL), the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and concentrated to give 3-oxo-spiro[5.5]undecane-2-carboxylic acid methyl ester (29.6 g).
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
94.2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

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